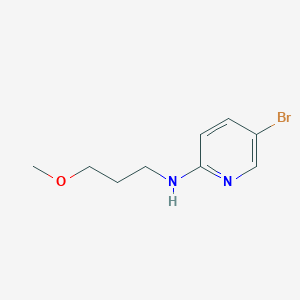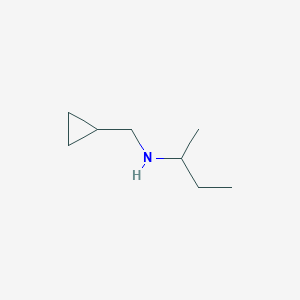![molecular formula C13H19FN2 B1438321 4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline CAS No. 1153395-65-3](/img/structure/B1438321.png)
4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline
Overview
Description
4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline is a chemical compound with the molecular formula C13H19FN2 . It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorine atom attached to a benzene ring, which is further connected to a methyl-piperidinyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 222.3 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Cancer Treatment
- The derivatives of the compound have been studied for their potential use in cancer treatment. For example, Aurora kinase inhibitors, which include structural motifs similar to "4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline", have shown promise in inhibiting Aurora A, a protein implicated in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Corrosion Inhibition
- Piperidine derivatives, closely related to the structure of interest, have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to study their adsorption behaviors and inhibition efficiencies (S. Kaya et al., 2016).
Pharmaceutical Intermediates
- The compound has been used as an intermediate in the synthesis of narcotic analgesics such as remifentanil and novel classes of fentanyl analogues. An optimized synthesis pathway has been developed, showcasing its importance in pharmaceutical manufacturing (D. V. Kiricojevic et al., 2002).
Antimicrobial Activity
- Spiro-piperidin-4-ones, synthesized through an atom economic and stereoselective process involving compounds with structural similarities, have been evaluated for their activity against Mycobacterium tuberculosis, showing promising in vitro and in vivo antimycobacterial efficacy (R. Kumar et al., 2008).
Synthesis of Complex Organic Molecules
- Research has focused on the synthesis and characterization of compounds for potential use as molecular imaging probes or in the development of novel therapeutic agents. For instance, derivatives have been synthesized as intermediates for antitumor agents, highlighting the compound's versatility in contributing to the synthesis of complex organic molecules for medical applications (Yang Shijing, 2013).
properties
IUPAC Name |
4-fluoro-2-[(4-methylpiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-10-4-6-16(7-5-10)9-11-8-12(14)2-3-13(11)15/h2-3,8,10H,4-7,9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKFDEMSAGEEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438238.png)
![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)

![2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1438245.png)

![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)



![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)
![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)

